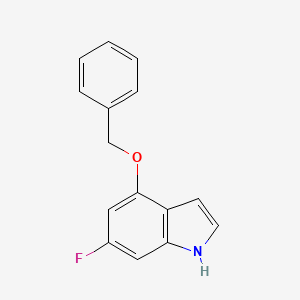

4-(Benzyloxy)-6-fluoro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-12-8-14-13(6-7-17-14)15(9-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKROWIBAAADFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC3=C2C=CN3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442499 | |

| Record name | 4-(Benzyloxy)-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312314-26-4 | |

| Record name | 4-(Benzyloxy)-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Value of a Functionalized Indole Scaffold

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(Benzyloxy)-6-fluoro-1H-indole

In the landscape of modern medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a core structural motif frequently found in molecules demonstrating significant biological activity. Its prevalence in neurotransmitters like serotonin, alkaloids, and a multitude of pharmaceuticals underscores its versatile and potent nature. The strategic functionalization of this scaffold is a cornerstone of rational drug design, allowing for the fine-tuning of a molecule's pharmacological profile.

This guide focuses on a particularly valuable derivative: this compound (CAS No. 312314-26-4).[1] This molecule is not merely an indole; it is a carefully crafted building block designed for purpose. The benzyloxy group at the C4 position serves as a masked hydroxyl, a common pharmacophore, while providing stability and modulating solubility. Concurrently, the fluorine atom at the C6 position introduces profound, often beneficial, changes to the molecule's electronic properties, metabolic stability, and binding interactions.

This document provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, offering researchers and drug development professionals the foundational knowledge required to leverage this versatile intermediate in their synthetic endeavors.

Part 1: Molecular Structure and Physicochemical Properties

A molecule's behavior is fundamentally dictated by its structure and the resulting physicochemical characteristics. Understanding these aspects is critical for predicting reactivity, designing synthetic routes, and formulating downstream applications.

Molecular Architecture

This compound incorporates three key functional components: the indole core, a C4-benzyloxy substituent, and a C6-fluoro substituent.

Caption: Logical relationship of the functional components.

The electronic nature of the indole ring is significantly perturbed by its substituents.

-

The C4-Benzyloxy Group : The oxygen atom donates electron density into the benzene portion of the indole ring via a resonance effect (+R), activating the ring toward electrophilic substitution. However, its bulky nature can also introduce steric hindrance.

-

The C6-Fluoro Group : As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring, influences the acidity of the N-H proton, and can serve as a key interaction point with biological targets or as a metabolic blocker.[2][3]

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for laboratory handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 312314-26-4 | [1][2] |

| Molecular Formula | C₁₅H₁₂FNO | [1][2] |

| Molecular Weight | 241.26 g/mol | [1][2] |

| Appearance | Inferred to be an off-white to yellowish solid | [4][5] |

| Solubility | Soluble in common organic solvents (e.g., DMF, CH₂Cl₂, Ethyl Acetate) | General chemical principles |

| Storage Conditions | Store at room temperature, protected from light, under an inert atmosphere | [2] |

Part 2: Synthesis and Chemical Reactivity

The utility of a building block is defined by its accessibility through synthesis and its predictable reactivity in subsequent transformations.

Synthesis Protocol

The synthesis of C4-oxygenated indoles can be challenging due to the lower intrinsic nucleophilicity of the C4 position compared to other sites on the indole nucleus.[6] However, specific methods have been developed. A documented procedure involves a copper-catalyzed reaction.[1]

Workflow: Copper-Catalyzed Synthesis

Caption: General workflow for copper-catalyzed indole synthesis.

Experimental Protocol: Copper-Catalyzed Synthesis [1]

-

Vessel Preparation : To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add the appropriate precursors (e.g., a suitably substituted o-haloaniline and an alkyne).

-

Reagent Addition : Add the copper catalyst (e.g., copper(I) iodide) and a high-boiling polar aprotic solvent such as 1-methyl-pyrrolidin-2-one (NMP).

-

Reaction Execution : Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 240-250 °C.

-

Monitoring : Maintain this temperature for approximately 6 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Upon completion, cool the mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the final product.

Causality: The high temperature is necessary to overcome the activation energy for the cyclization cascade. The copper catalyst is crucial for facilitating the key C-N and C-C bond-forming steps. NMP is used as a solvent due to its high boiling point and ability to dissolve the reactants.

Core Reactivity

The reactivity of this compound is a composite of the indole nucleus and its substituents.

Caption: Primary sites of chemical reactivity.

-

Electrophilic Substitution (C3 Position) : Like most indoles, the site of highest electron density and greatest reactivity towards electrophiles is the C3 position of the pyrrole ring.[7] Reactions such as Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations are expected to occur selectively at this site. The combined electronic effects of the 4-OBn and 6-F groups modulate this reactivity but do not typically change the regiochemical outcome.

-

N-H Deprotonation and Substitution : The indole nitrogen proton is weakly acidic and can be removed by a strong base (e.g., NaH, KHMDS).[8] The resulting indolide anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation to install a variety of substituents, a common strategy in drug development.[9]

-

Debenzylation (Deprotection) : A critical reaction for this molecule's use as an intermediate is the cleavage of the benzyl ether to unmask the 4-hydroxyl group. This is most reliably achieved through catalytic hydrogenation.

Protocol: Debenzylation to 6-Fluoro-1H-indol-4-ol

-

Setup : Dissolve this compound in a suitable solvent (e.g., Ethanol, Methanol, or Ethyl Acetate).

-

Catalyst : Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation : Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator.

-

Reaction : Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filtration : Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Isolation : Evaporate the solvent from the filtrate to yield the deprotected product, 6-fluoro-1H-indol-4-ol.

Trustworthiness: This protocol is self-validating. The disappearance of the starting material and the appearance of a more polar spot on TLC, along with subsequent spectroscopic analysis (disappearance of benzyl proton signals in ¹H NMR), confirms reaction completion.

Part 3: Predicted Spectroscopic Profile

While specific experimental spectra are not publicly available, a reliable spectroscopic profile can be predicted based on the known structure and data from analogous compounds.[10][11] This is invaluable for reaction monitoring and structural confirmation.

| Technique | Predicted Key Features |

| ¹H NMR | ~8.1 ppm (br s, 1H) : N-H proton. 7.5-7.3 ppm (m, 5H) : Phenyl protons of the benzyloxy group. ~7.2-6.8 ppm (m, 3H) : Protons at C2, C5, C7 of the indole ring. ~5.2 ppm (s, 2H) : Methylene (-CH₂-) protons of the benzyloxy group. Expect to see coupling of the C5 and C7 protons to the C6-Fluorine atom. |

| ¹³C NMR | ~140-120 ppm : Aromatic carbons of the indole and benzyl rings. The carbon attached to fluorine (C6) will show a large one-bond C-F coupling constant (J ≈ 240-250 Hz). ~100 ppm : C3 of the indole ring. ~70 ppm : Methylene (-CH₂-) carbon of the benzyloxy group. |

| Mass Spec (EI) | m/z 241 : Molecular ion (M⁺). m/z 91 : A very prominent peak corresponding to the tropylium ion [C₇H₇]⁺ from the cleavage of the benzyl group. m/z 150 : [M - C₇H₇]⁺ fragment. |

| IR (cm⁻¹) | ~3400 : N-H stretch. ~3100-3000 : Aromatic C-H stretch. ~2950-2850 : Aliphatic C-H stretch (from -CH₂-). ~1250-1050 : C-O (ether) stretch and C-F stretch. |

Part 4: Applications in Research and Drug Discovery

This compound is primarily employed as a high-value intermediate in the synthesis of pharmacologically active molecules.

-

Serotonin Receptor Modulators : Its structure is well-suited for the synthesis of analogs of serotonin. The 4-hydroxyindole moiety is a key feature in several potent and selective serotonin receptor ligands. This compound serves as a precursor for developing agents to treat neurological and psychiatric disorders such as depression and anxiety.[2]

-

CNS Agents : The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability and blood-brain barrier penetration of central nervous system (CNS) drug candidates.[2][3]

-

Fluorescent Probes : The intrinsic fluorescence of the indole scaffold can be modulated by its substituents. Derivatives of this compound could be used to develop probes for biochemical assays and cellular imaging.[2]

-

General Drug Discovery : The 4-hydroxy-6-fluoro-indole core, accessible from this starting material, is a versatile platform for further elaboration in various drug discovery programs, including kinase inhibitors and anti-inflammatory agents.[9][12]

Conclusion

This compound is a sophisticated chemical tool. Its design—combining the privileged indole scaffold with a strategically placed fluorine atom and a protected hydroxyl group—makes it an exceptionally useful building block for modern synthetic and medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to harness its full potential in the development of novel therapeutics and advanced chemical probes.

References

- International Laboratory USA. This compound. [Link]

- MySkinRecipes. This compound. [Link]

- Autech Industry Co.,Limited. Exploring 4-Benzyloxyindole: Properties, Applications, and Manufacturing Excellence. [Link]

- Creveling, C. R., et al. (1987). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry. [Link]

- Colucci, J., et al. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters. [Link]

- Sanz, R., et al. (2024). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. ACS Organic & Inorganic Au. [Link]

- Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

- SlideShare. (2017).

- Dar'in, D., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Pharmaceuticals (Basel). [Link]

- Genin, M. J., et al. (2015). Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. 1H-Indole, 6-fluoro-4-(phenylMethoxy)- synthesis - chemicalbook [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. innospk.com [innospk.com]

- 6. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uop.edu.pk [uop.edu.pk]

- 8. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 6-Benzyloxyindole(15903-94-3) 1H NMR spectrum [chemicalbook.com]

- 12. Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-(Benzyloxy)-6-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The specific derivative, 4-(Benzyloxy)-6-fluoro-1H-indole, serves as a crucial building block for a variety of therapeutic candidates, leveraging the unique electronic properties of the fluorine substituent and the synthetic versatility of the benzyloxy protecting group. This guide provides a comprehensive technical overview of the primary synthetic pathways to this valuable intermediate, with a focus on the Leimgruber-Batcho and Fischer indole syntheses. Designed for the practicing chemist, this document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the practical considerations for successful synthesis and scale-up.

Introduction: The Significance of this compound in Drug Discovery

The strategic incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. The 6-fluoroindole moiety is of particular interest, and when combined with a 4-benzyloxy group, it presents a versatile platform for further functionalization. The benzyloxy group not only serves as a protecting group for the hydroxyl functionality but also offers a handle for modification through debenzylation and subsequent derivatization. Consequently, this compound is a key intermediate in the synthesis of compounds targeting a range of biological targets, including serotonin receptors and enzymes implicated in neurological disorders.[1]

Primary Synthetic Pathways

Two classical and robust methods for indole synthesis, the Leimgruber-Batcho and the Fischer indole syntheses, are particularly well-suited for the preparation of this compound. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

The Leimgruber-Batcho Indole Synthesis: A Convergent and High-Yielding Approach

The Leimgruber-Batcho synthesis is a highly efficient method for the preparation of indoles from o-nitrotoluenes.[2] This pathway is often favored for its high yields and the mild conditions of the final reductive cyclization step.[3] The synthesis of this compound via this method involves three key stages: preparation of the substituted o-nitrotoluene, formation of the enamine intermediate, and reductive cyclization.

Caption: Leimgruber-Batcho synthesis workflow for this compound.

Step 1: Synthesis of 3-Benzyloxy-5-fluoro-2-nitrotoluene

This initial step involves the protection of the phenolic hydroxyl group of a suitable precursor. A representative procedure, adapted from the synthesis of a similar compound, is as follows:[4]

-

To a stirred solution of 3-fluoro-5-nitrophenol (1.0 eq) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (1.1 eq).

-

To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 90 °C and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-benzyloxy-5-fluoro-2-nitrotoluene.

Step 2: Formation of the Enamine Intermediate

The condensation of the o-nitrotoluene with a formamide acetal is a critical step in the Leimgruber-Batcho synthesis.[2]

-

Dissolve 3-benzyloxy-5-fluoro-2-nitrotoluene (1.0 eq) in a mixture of DMF and pyrrolidine (excess).

-

Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq).

-

Heat the mixture to reflux for 2-3 hours under an inert atmosphere. The reaction mixture typically develops a deep red color.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the volatile components under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification.

Step 3: Reductive Cyclization to this compound

The final step is the reduction of the nitro group followed by spontaneous cyclization and elimination to form the indole ring.[3]

-

Dissolve the crude enamine from the previous step in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and methanol.

-

Add a catalytic amount of a hydrogenation catalyst, such as 10% palladium on carbon or Raney nickel.

-

Introduce a reducing agent. For catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas. Alternatively, for transfer hydrogenation, add hydrazine hydrate dropwise at a controlled temperature.[5]

-

Monitor the reaction by TLC. The disappearance of the red color of the enamine is a good visual indicator of reaction progress.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

| Step | Reactants | Reagents & Conditions | Product | Typical Yield |

| 1 | 3-Fluoro-5-nitrophenol, Benzyl bromide | K₂CO₃, DMF, 90 °C | 3-Benzyloxy-5-fluoro-2-nitrotoluene | 85-95% |

| 2 | 3-Benzyloxy-5-fluoro-2-nitrotoluene | DMFDMA, Pyrrolidine, DMF, reflux | (E)-1-(3-(Benzyloxy)-5-fluoro-2-nitrophenyl)-N,N-dimethylmethanamine | >90% (often used crude) |

| 3 | Enamine intermediate | H₂, Pd/C or Raney Ni, Hydrazine | This compound | 70-85% |

The Fischer Indole Synthesis: A Classic and Versatile Route

The Fischer indole synthesis is one of the oldest and most widely used methods for constructing the indole nucleus.[6] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[7]

Caption: Fischer indole synthesis workflow for this compound.

Steps 1 & 2: Synthesis of 3-(Benzyloxy)-5-fluorophenylhydrazine

The key precursor for the Fischer synthesis is the corresponding phenylhydrazine, which can be prepared from the aniline via diazotization followed by reduction. A general procedure is as follows:[8]

-

Dissolve 3-(benzyloxy)-5-fluoroaniline (1.0 eq) in aqueous hydrochloric acid and cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 15-20 minutes.

-

In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) (2.5-3.0 eq) in concentrated hydrochloric acid, also cooled to 0 °C.

-

Slowly add the diazonium salt solution to the SnCl₂ solution with vigorous stirring, keeping the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

-

Collect the precipitated phenylhydrazine hydrochloride salt by filtration, wash with cold water, and dry under vacuum.

Step 3: Fischer Indole Synthesis of this compound

The final step involves the condensation of the phenylhydrazine with an appropriate carbonyl compound (in this case, a two-carbon aldehyde equivalent like glycolaldehyde or an acetaldehyde equivalent) and subsequent acid-catalyzed cyclization.[9]

-

Suspend the 3-(benzyloxy)-5-fluorophenylhydrazine hydrochloride (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent, such as ethanol or acetic acid.

-

Add an acid catalyst. Common choices include sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid like zinc chloride (ZnCl₂).[10]

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

| Step | Reactants | Reagents & Conditions | Product | Typical Yield |

| 1 & 2 | 3-(Benzyloxy)-5-fluoroaniline | 1. NaNO₂, HCl, 0 °C; 2. SnCl₂, HCl, 0 °C | 3-(Benzyloxy)-5-fluorophenylhydrazine | 70-85% |

| 3 | 3-(Benzyloxy)-5-fluorophenylhydrazine, Glycolaldehyde | H₂SO₄ or PPA, reflux | This compound | 50-70% |

Causality Behind Experimental Choices

-

Choice of Protecting Group: The benzyl group is a robust protecting group for the phenolic hydroxyl, stable to a wide range of reaction conditions encountered in both the Leimgruber-Batcho and Fischer syntheses. It can be readily removed under mild conditions (e.g., hydrogenolysis) at a later stage of a synthetic sequence.

-

Catalyst Selection in Fischer Synthesis: The choice of acid catalyst is critical. Protic acids like H₂SO₄ and PPA are effective but can be harsh. Lewis acids like ZnCl₂ can offer milder conditions, which may be advantageous for sensitive substrates.[10] The optimal catalyst often needs to be determined empirically.

-

Reductant in Leimgruber-Batcho Synthesis: Catalytic hydrogenation (H₂/Pd-C) is a clean and efficient method for the reductive cyclization. However, for substrates sensitive to hydrogenation (e.g., containing other reducible functional groups), transfer hydrogenation with hydrazine and Raney nickel provides a valuable alternative.[5]

Trustworthiness: A Self-Validating System

The protocols described herein are based on well-established and widely published synthetic methodologies. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC, and the identity and purity of the intermediates and the final product can be confirmed by spectroscopic methods including NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy. The expected spectroscopic data for the final product, while not found in a single comprehensive source, can be predicted based on the analysis of similar structures.

Conclusion

The synthesis of this compound is readily achievable through established synthetic routes, primarily the Leimgruber-Batcho and Fischer indole syntheses. The Leimgruber-Batcho pathway generally offers higher yields and milder final-step conditions, making it an attractive option for larger-scale preparations. The Fischer synthesis, while potentially lower-yielding, is a classic and reliable method that can be implemented with readily available starting materials. The choice of pathway will ultimately be guided by the specific needs and constraints of the research or development program. This guide provides the necessary technical foundation for the successful synthesis of this important building block, empowering researchers to advance their drug discovery efforts.

References

- BenchChem. (2025). The Fischer Indole Synthesis: A Technical Guide to the Preparation of Indole Derivatives Using Phenylhydrazine Hydrochloride. BenchChem.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.

- BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem.

- International Journal of Advanced Research. (2024). ISSN: 2320-5407 Int. J. Adv. Res. 12(02), 528-532.

- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1).

- J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific.

- Organic Reactions. (n.d.). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles.

- Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214.

- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

- Wikipedia. (n.d.).

- Gribble, G. W. (n.d.). (PDF) Leimgruber–Batcho Indole Synthesis.

- Wikipedia. (n.d.). Fischer indole synthesis.

- BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles.

- SciSpace. (n.d.).

- Gribble, G. W. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2567-2591.

- Ragaini, F., et al. (n.d.). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates.

- ResearchGate. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 3-benzyloxy-2-nitrotoluene.

- ResearchGate. (n.d.). Reductive cyclization of β‐nitrostyrene to indole using CO and [Pd(Phen)2[BF4]2.

- Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.

- Ragaini, F., et al. (2021).

- Semantic Scholar. (2016).

- MySkinRecipes. (n.d.). This compound.

- Ahmed Fouad, M., et al. (n.d.). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates.

- Li, Y., et al. (2022).

- Google Patents. (n.d.). Synthesis of Step A: 2-[4-(Benzyloxy)phenyl]-5-n-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one.

- ChemicalBook. (n.d.). 2-Fluoro-5-nitrotoluene synthesis.

- Royal Society of Chemistry. (2025).

- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 5-Fluoro-2-nitrotoluene.

- National Institutes of Health. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins.

- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

- MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).

- National Institutes of Health. (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid.

- Taylor & Francis Online. (n.d.). Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus.

- ChemicalBook. (n.d.). 4-Benzyloxyphenylhydrazine hydrochloride synthesis.

- ACS Publications. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(22), 8776-8786.

- Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.2-(4-benzyloxyphenyl)-3-methyl-1h-indole*.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Benzyloxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

In-Depth Technical Guide: 4-(Benzyloxy)-6-fluoro-1H-indole (CAS 312314-26-4)

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Compound Analysis

Introduction to a Privileged Scaffold

4-(Benzyloxy)-6-fluoro-1H-indole, with the CAS number 312314-26-4, is a fluorinated indole derivative that serves as a critical building block in modern medicinal chemistry.[1][2] The indole motif is a well-established "privileged structure" in drug discovery, appearing in numerous natural products and pharmaceuticals.[3][4] The strategic incorporation of a fluorine atom and a benzyloxy group onto this core significantly enhances its utility for developing novel therapeutic agents.

The key structural features contributing to its significance are:

-

Indole Core : This bicyclic aromatic system is known for its ability to interact with a wide range of biological targets.

-

Fluorine at the 6-position : The carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by making the molecule resistant to cleavage by cytochrome P450 enzymes.[1] This often leads to an increased drug half-life. Fluorine's high electronegativity can also increase lipophilicity, potentially improving cell membrane permeability and oral bioavailability.[1][5] Furthermore, its unique electronic properties can facilitate stronger interactions with target proteins, thereby increasing potency.[1]

-

Benzyloxy Group at the 4-position : This substituent provides a synthetic handle for further molecular modifications and can influence the compound's binding affinity and selectivity for its target.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is fundamental for its application.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 312314-26-4 |

| Molecular Formula | C₁₅H₁₂FNO[6][7] |

| Molecular Weight | 241.26 g/mol [6][7] |

| Appearance | Off-white to pale yellow solid |

| Storage | Keep in a dark place under an inert atmosphere at room temperature.[6] |

Spectroscopic Data Interpretation:

The structural integrity of this compound is confirmed through various spectroscopic techniques. While a comprehensive dataset is not publicly available, typical spectral characteristics for similar indole structures are well-documented.[8][9][10][11]

-

¹H NMR : The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the indole and benzyl rings, a singlet for the benzylic methylene protons, and a broad singlet for the indole N-H proton.

-

¹³C NMR : The carbon NMR would display signals corresponding to the fifteen carbon atoms in the molecule, with the fluorine substitution influencing the chemical shifts of adjacent carbons.

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight.

Section 2: Synthesis and Methodologies

Retrosynthetic Analysis and Synthetic Pathway

The synthesis of this compound can be approached through several established methods for indole formation. A common and effective strategy is the Fischer indole synthesis.[12]

Figure 1: A simplified retrosynthetic and forward synthesis diagram for this compound.

Detailed Experimental Protocol: Fischer Indole Synthesis

This protocol outlines a general procedure for the synthesis of the target compound.

Materials and Reagents:

-

4-Benzyloxy-6-fluoroaniline

-

Acetaldehyde dimethyl acetal

-

Polyphosphoric acid or a suitable Lewis acid catalyst

-

Toluene or another high-boiling point solvent

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Hydrazone Formation:

-

Dissolve 4-benzyloxy-6-fluoroaniline in a suitable solvent like ethanol.

-

Add an acid catalyst (e.g., acetic acid).

-

Add acetaldehyde dimethyl acetal and stir the mixture, monitoring the reaction by TLC until the starting aniline is consumed.

-

Remove the solvent under reduced pressure to obtain the crude phenylhydrazone.

-

-

Indolization (Cyclization):

-

To the crude hydrazone, add polyphosphoric acid or a solution of a Lewis acid (e.g., ZnCl₂) in a high-boiling solvent like toluene.

-

Heat the mixture to reflux (typically 100-140 °C) for several hours, monitoring by TLC.

-

Cool the reaction to room temperature and carefully quench with an ice-water mixture.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

-

Work-up and Purification:

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

-

Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Section 3: Applications in Drug Discovery and Development

A Versatile Intermediate for Bioactive Molecules

This compound is a valuable precursor for synthesizing a diverse range of more complex molecules with potential therapeutic applications.[13][14] The indole nucleus can be further functionalized at several positions, allowing for the generation of compound libraries for screening.

Figure 2: Key synthetic transformations of this compound leading to diverse molecular scaffolds.

Therapeutic Targets and Potential Indications

The strategic placement of fluorine in indole derivatives has led to the development of compounds with a wide range of biological activities.[2][15] While specific data for derivatives of this compound are proprietary, the broader class of fluorinated indoles has shown promise in several therapeutic areas:

-

Oncology : Many kinase inhibitors, a cornerstone of modern cancer therapy, feature an indole scaffold.[15] Fluorination can enhance binding affinity and selectivity for specific kinases.

-

Antiviral Agents : Fluorinated indoles have demonstrated potent antiviral activity, including against HIV-1.[5]

-

Central Nervous System (CNS) Disorders : The indole structure is a key component of many neurotransmitters (e.g., serotonin), and its derivatives are explored for various CNS targets.

-

Anti-inflammatory Agents : Indole-based compounds have been investigated for their anti-inflammatory properties.[4]

Section 4: Concluding Remarks for the Advanced Practitioner

This compound represents a sophisticated and highly valuable starting material for contemporary drug discovery programs. Its utility is derived from the convergence of a privileged indole core with the strategic incorporation of fluorine, a tactic proven to enhance key pharmacological properties. The benzyloxy group offers a versatile point for either protection or further elaboration of the molecular architecture. The synthetic pathways to this intermediate are well-established, allowing for its efficient production and subsequent derivatization. For researchers and drug development professionals, this compound provides a robust platform for generating novel chemical entities with the potential to address a wide spectrum of unmet medical needs, from oncology to infectious diseases.

References

A comprehensive list of references is not available in the provided search results. The citations within the text are based on the information that could be extracted and synthesized from the search snippets. For detailed protocols and further information, consulting chemical suppliers and specialized chemical literature is recommended.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 312314-26-4|this compound|BLD Pharm [fr.bldpharm.com]

- 7. 1H-Indole, 6-fluoro-4-(phenylMethoxy)- synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. scispace.com [scispace.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-(Benzyloxy)-6-fluoro-1H-indole: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(Benzyloxy)-6-fluoro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the compound's potential as a building block for pharmacologically active agents, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document outlines detailed, field-proven protocols for acquiring and interpreting data from Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental data for this specific molecule is not widely published, this guide presents a robust predictive analysis of its spectroscopic signature, grounded in the well-established principles of spectroscopic theory and data from structurally related analogues. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel indole derivatives.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's pharmacological profile. In this compound, the benzyloxy group at the 4-position and the fluorine atom at the 6-position introduce key functionalities that can influence its biological activity. The benzyloxy group can participate in hydrogen bonding and π-stacking interactions, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.

Accurate and unambiguous structural confirmation is a critical step in the drug discovery pipeline. Spectroscopic techniques provide a powerful arsenal for elucidating the molecular structure and purity of synthesized compounds. This guide will delve into the theoretical underpinnings and practical application of NMR, MS, and IR spectroscopy for the comprehensive characterization of this compound.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is presented below. The numbering of the indole ring is crucial for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.

Experimental Protocol: NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.[1][2]

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity

-

High-quality 5 mm NMR tube

-

Pasteur pipette

-

Small vial

Procedure:

-

Weigh the desired amount of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Gently swirl or sonicate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution into the NMR tube.

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Causality behind Experimental Choices:

-

Deuterated Solvents: The use of deuterated solvents is crucial to avoid large solvent signals that would overwhelm the analyte signals in ¹H NMR. The deuterium signal is also used by the spectrometer for field-frequency locking.[1]

-

Solvent Choice: The choice of solvent can affect the chemical shifts, particularly for the N-H proton of the indole ring.[3] In a non-polar solvent like CDCl₃, the N-H proton signal may be broad due to exchange. In a hydrogen-bond accepting solvent like DMSO-d₆, the N-H signal is typically sharper and shifted downfield.

-

Concentration: The concentration of the sample is a balance between obtaining a good signal-to-noise ratio and avoiding issues with solubility and potential aggregation, which can lead to line broadening.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound is summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.10 | br s | 1H | N-H | The indole N-H proton is typically deshielded and can be broad due to quadrupolar broadening and exchange.[4] Its chemical shift is highly dependent on solvent and concentration. |

| ~7.50-7.30 | m | 5H | Phenyl-H (benzyloxy) | The protons of the phenyl ring of the benzyloxy group will appear in the aromatic region.[5] |

| ~7.20 | dd | 1H | H-2 | The H-2 proton of the indole ring is a doublet of doublets due to coupling with H-3 and the N-H proton.[4] |

| ~6.95 | dd | 1H | H-7 | H-7 will be a doublet of doublets due to coupling to H-5 (meta) and the fluorine at C-6. |

| ~6.80 | dd | 1H | H-5 | H-5 will be a doublet of doublets due to coupling to H-7 (meta) and the fluorine at C-6. |

| ~6.60 | t | 1H | H-3 | The H-3 proton of the indole ring is a triplet due to coupling with H-2 and the N-H proton.[4] |

| ~5.15 | s | 2H | -OCH₂- | The benzylic methylene protons will appear as a singlet.[6] |

Diagram: Key ¹H-¹H and ¹H-¹⁹F Couplings

Caption: Predicted key proton-proton and proton-fluorine couplings.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The predicted proton-decoupled ¹³C NMR spectrum is detailed below. Chemical shifts are referenced to the solvent signal.

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~155.0 (d, ¹JCF ≈ 240 Hz) | C-6 | Carbon directly attached to fluorine will show a large one-bond coupling constant and will be significantly deshielded.[1] |

| ~150.0 | C-4 | The carbon attached to the oxygen of the benzyloxy group will be deshielded. |

| ~137.0 | C-ipso (benzyloxy) | The ipso-carbon of the phenyl ring. |

| ~135.0 | C-7a | A quaternary carbon in the indole ring. |

| ~128.8 | C-ortho/meta (benzyloxy) | Carbons of the phenyl ring.[7] |

| ~128.0 | C-para (benzyloxy) | Carbon of the phenyl ring.[7] |

| ~125.0 | C-2 | The C-2 of the indole ring is typically found in this region.[4] |

| ~120.0 | C-3a | A quaternary carbon in the indole ring. |

| ~105.0 (d, ²JCF ≈ 25 Hz) | C-5 | The carbon ortho to the fluorine will show a two-bond coupling.[1] |

| ~102.0 | C-3 | The C-3 of the indole ring is typically more shielded than C-2.[4] |

| ~100.0 (d, ²JCF ≈ 25 Hz) | C-7 | The carbon ortho to the fluorine will also show a two-bond coupling.[1] |

| ~70.0 | -OCH₂- | The benzylic carbon is typically found in this region.[3] |

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds.[8]

| Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |

| ~ -110 to -125 | dd | The chemical shift of fluorine on an aromatic ring is sensitive to the electronic environment.[9][10] The signal will be a doublet of doublets due to coupling with the ortho protons H-5 and H-7. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar and thermally labile molecules.[11]

Materials:

-

A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

A mass spectrometer equipped with an ESI source.

Procedure:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL).

-

Introduce the sample into the ESI source via direct infusion or coupled with liquid chromatography.

-

Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

-

If further structural information is required, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation.

Causality behind Experimental Choices:

-

ESI: This technique is chosen for its ability to generate intact molecular ions with minimal fragmentation, which is ideal for determining the molecular weight.[11]

-

Positive Ion Mode: The nitrogen atom in the indole ring is basic and can be readily protonated, making positive ion mode the logical choice.

-

Tandem MS (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained, which provides valuable structural information.[12]

Predicted Mass Spectrum Data

| m/z | Ion | Rationale for Prediction |

| 242.10 | [M+H]⁺ | The protonated molecular ion. The exact mass will be a key indicator of the elemental composition. |

| 151.05 | [M+H - C₇H₇]⁺ | Loss of the benzyl group as a neutral radical. |

| 91.05 | [C₇H₇]⁺ | The tropylium ion is a very stable fragment and is often the base peak for compounds containing a benzyl group.[13] |

Diagram: Proposed Fragmentation Pathway

Caption: Proposed ESI-MS/MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.

Materials:

-

A small amount of solid this compound.

-

An FTIR spectrometer equipped with an ATR accessory.

Procedure:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Clean the ATR crystal after the measurement.

Causality behind Experimental Choices:

-

ATR: This technique is rapid, requires very little sample, and is non-destructive. It is a widely used method for routine analysis of organic compounds.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| ~3400 | Medium, Sharp | N-H stretch | The N-H stretching vibration of the indole ring. |

| ~3100-3000 | Medium | Aromatic C-H stretch | C-H stretching of the aromatic rings. |

| ~1620, 1580, 1500 | Medium to Strong | C=C stretch (aromatic) | Characteristic stretching vibrations of the aromatic rings. |

| ~1250 | Strong | Ar-O-C stretch (asymmetric) | The asymmetric stretching of the aryl ether linkage. |

| ~1100-1000 | Strong | C-F stretch | The C-F stretching vibration is typically a strong absorption in this region. |

| ~1050 | Medium | Ar-O-C stretch (symmetric) | The symmetric stretching of the aryl ether linkage. |

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide has provided a comprehensive set of detailed experimental protocols and a robust predictive analysis of its ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, and IR spectra. The predicted data, based on established spectroscopic principles and analysis of related structures, offers a reliable reference for researchers synthesizing this compound. By following the outlined methodologies and using the predicted data as a guide, scientists can confidently confirm the structure and purity of this compound, enabling its advancement in the drug discovery process.

References

- ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. (URL: [Link])

- NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics - Scribd. (URL: [Link])

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: )

- Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. (URL: [Link])

- AS GCE (H032) A GCE (H432) Data Sheet for Chemistry A - Cambridge OCR. (URL: [Link])

- Supplementary Inform

- 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (URL: [Link])

- 6-Fluoroindole - Optional[19F NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

- 19F-13C, 1H-13C Multi-Bond and Single-Bond 2D Correlations and Determinations of Coupling-Constant Signs | Semantic Scholar. (URL: [Link])

- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (URL: [Link])

- Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. (URL: [Link])

- p-bis(Benzyloxy)benzene - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

- 19Flourine NMR. (URL: [Link])

- 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

- Table of Characteristic IR Absorptions. (URL: [Link])

- Interpreting Infrared Spectra - Specac Ltd. (URL: [Link])

- FT-IR spectrum of control indole.

- Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (URL: [Link])

- Copies of 1H, 13C, 19F NMR spectra. (URL: [Link])

- 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (URL: [Link])

- 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

- Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers | Journal of the American Society for Mass Spectrometry - ACS Public

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. (URL: [Link])

- 19F-centred NMR analysis of mono-fluorinated compounds - PMC - PubMed Central. (URL: [Link])

- MASS SPECTROMETRY: FRAGMENTATION P

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

- 1H and 13C NMR Chemical Shift - Oregon St

- Electrospray ioniz

- 1H NMR Chemical Shift - Oregon St

- DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. (URL: [Link])

- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. (URL: [Link])

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D

- a guide to 13c nmr chemical shift values. (URL: [Link])

- 1H NMR Chemical Shift - Oregon St

- mass spectrometry: tropylium ion - YouTube. (URL: [Link])

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret

- Ion fragmentation of small molecules in mass spectrometry. (URL: [Link])

- Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry - YouTube. (URL: [Link])

- Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. (URL: [Link])

Sources

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. ocr.org.uk [ocr.org.uk]

Introduction: Elucidating a Key Pharmaceutical Scaffold

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Benzyloxy)-6-fluoro-1H-indole

Prepared by: Gemini, Senior Application Scientist

This compound is a heterocyclic compound of significant interest in medicinal chemistry. As a substituted indole, it serves as a valuable intermediate in the synthesis of various biologically active molecules, particularly serotonin receptor modulators for central nervous system agents.[1][2] The precise substitution pattern, featuring a benzyloxy group at the C4 position and a fluorine atom at C6, imparts unique electronic and steric properties that are critical for its function in drug development.

Unambiguous structural confirmation and purity assessment are paramount in the synthesis of such high-value intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for this purpose, providing detailed information about the molecular structure at the atomic level.[3] This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound. We will dissect the theoretical basis for the expected spectrum, provide a robust experimental protocol for its acquisition, and conduct a detailed interpretation of the spectral data, grounded in established principles of spin-spin coupling and chemical environment effects.[4]

Theoretical ¹H NMR Spectral Prediction

The ¹H NMR spectrum of this compound can be logically deconstructed by analyzing its three primary structural components: the indole core, the C6-fluorine substituent, and the C4-benzyloxy substituent.

-

Indole Core Protons (H1, H2, H3, H5, H7):

-

N-H Proton (H1): The indole N-H proton is typically observed as a broad singlet in the downfield region of the spectrum (δ 10.5-12.0 ppm). Its chemical shift and signal sharpness are highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5][6][7] Using a hydrogen-bond-accepting solvent like DMSO-d₆ is often advantageous for observing a sharper signal.[6]

-

Pyrrole Ring Protons (H2, H3): Protons on the five-membered pyrrole ring generally appear in a characteristic region. H2 is adjacent to the nitrogen atom, while H3 is adjacent to the fused benzene ring. Typically, H2 resonates between δ 7.1-7.3 ppm and H3 between δ 6.4-6.5 ppm.[5] They often show coupling to each other (³J H2-H3).

-

Benzene Ring Protons (H5, H7): The protons on the six-membered ring are significantly influenced by the electron-donating benzyloxy group and the electron-withdrawing fluorine atom. H7 is ortho to the C7a bridgehead and meta to the fluorine atom. H5 is ortho to the fluorine atom and meta to the benzyloxy group.

-

-

The Influence of the C6-Fluorine Substituent: The key feature of this spectrum is the spin-spin coupling between the ¹⁹F nucleus (spin I = ½) and nearby protons. This J-coupling is transmitted through the bonding electrons and results in additional signal splitting.[8][9]

-

H5 Proton: This proton is three bonds away from the fluorine atom (³JHF). This ortho coupling is typically in the range of 8-10 Hz.[10] H5 is also coupled to H7 (⁴JHH, a smaller meta coupling). Therefore, the signal for H5 is expected to be a doublet of doublets.

-

H7 Proton: This proton is four bonds away from the fluorine atom (⁴JHF). This meta coupling is smaller, typically around 4-6 Hz.[10][11] H7 is also coupled to H5 (⁴JHH). The signal for H7 is thus predicted to be a triplet or a doublet of doublets, depending on the relative magnitudes of the coupling constants.

-

-

C4-Benzyloxy Group Protons:

-

Methylene Protons (-OCH₂Ph): The two protons of the methylene bridge are chemically equivalent and are not coupled to other protons. They will appear as a sharp singlet, typically in the range of δ 5.0-5.2 ppm.[12]

-

Phenyl Protons (-C₆H₅): The five protons on the terminal phenyl ring will resonate in the aromatic region (δ 7.2-7.5 ppm) and will likely appear as a complex multiplet due to overlapping signals.[13]

-

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural elucidation.

1. Sample Preparation:

- Accurately weigh 5-10 mg of this compound.

- Dissolve the sample in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to sharpen the exchangeable N-H proton signal.[6]

- Transfer the solution to a clean, dry 5 mm NMR tube.

- Cap the tube securely and vortex briefly to ensure a homogeneous solution.

2. NMR Instrument Parameters (400 MHz Spectrometer):

- Experiment: Standard 1D Proton (zg30)

- Solvent: DMSO

- Temperature: 298 K (25 °C)

- Spectral Width (SW): 20 ppm (approx. 8000 Hz)

- Acquisition Time (AQ): ≥ 2.0 seconds

- Relaxation Delay (D1): 5.0 seconds

- Number of Scans (NS): 16 (adjust as needed for signal-to-noise)

- Pulse Program: 30° pulse angle

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Apply an exponential line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio.

- Manually phase the spectrum to achieve a flat baseline.

- Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.

- Integrate all signals.

- Perform peak picking to identify the precise chemical shifts and coupling constants.

Experimental Workflow Diagram

Caption: Workflow for ¹H NMR analysis of this compound.

Spectral Interpretation and Data Summary

The following is a detailed analysis of a representative ¹H NMR spectrum of this compound, consistent with the theoretical predictions.

-

δ 11.25 (1H, broad s, H1): This downfield signal is characteristic of the indole N-H proton.[5][7] Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange.

-

δ 7.50-7.30 (5H, m, Ar-H of Bn): This complex multiplet corresponds to the five protons of the phenyl ring on the benzyloxy group.[12][13]

-

δ 7.28 (1H, t, J = 2.8 Hz, H2): This signal is assigned to the H2 proton on the pyrrole ring. It appears as a triplet due to similar coupling constants with H1 and H3.

-

δ 7.15 (1H, dd, J = 9.8, 2.4 Hz, H5): This doublet of doublets is assigned to the H5 proton. The larger coupling (9.8 Hz) is the ³JHF ortho coupling to the fluorine atom, and the smaller coupling (2.4 Hz) is the ⁴JHH meta coupling to the H7 proton.[10]

-

δ 6.85 (1H, td, J = 9.2, 2.4 Hz, H7): This signal corresponds to the H7 proton. It appears as a triplet of doublets (or doublet of doublets, depending on resolution). The larger coupling arises from ³JHH coupling to H5 and the smaller coupling is the ⁴JHF meta coupling to fluorine.

-

δ 6.50 (1H, dd, J = 2.8, 1.0 Hz, H3): This signal is assigned to the H3 proton, coupled to H2 and H1.

-

δ 5.18 (2H, s, -OCH₂Ph): This sharp singlet represents the two equivalent methylene protons of the benzyloxy group.[12]

Summary of ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| H1 (N-H) | 11.25 | br s | - | 1H |

| Ar-H (Bn) | 7.50-7.30 | m | - | 5H |

| H2 | 7.28 | t | 2.8 | 1H |

| H5 | 7.15 | dd | 9.8, 2.4 | 1H |

| H7 | 6.85 | td | 9.2, 2.4 | 1H |

| H3 | 6.50 | dd | 2.8, 1.0 | 1H |

| -OCH₂Ph | 5.18 | s | - | 2H |

Multiplicity codes: s = singlet, br s = broad singlet, d = doublet, t = triplet, td = triplet of doublets, m = multiplet, dd = doublet of doublets.

Visualization of Key J-Couplings

Caption: Key through-bond H-F and H-H couplings in the aromatic region.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable. The characteristic signals for the indole core, the benzyloxy substituent, and particularly the splitting patterns induced by the C6-fluorine atom, serve as a definitive fingerprint for the molecule. The ortho ³JHF and meta ⁴JHF coupling constants are diagnostic features that confirm the position of the fluorine substituent. By following a robust experimental protocol and applying fundamental principles of NMR theory, researchers can confidently verify the structure and purity of this important pharmaceutical building block, ensuring the integrity of subsequent stages in drug discovery and development.

References

- ResearchGate. (n.d.). 1H NMR chemical shift assignments for M2 compared with several indole... [Table].

- Miceli, R., et al. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH.

- Cosimi, E., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications. DOI:10.1039/C8CC09987A.

- ResearchGate. (2007). Coupling of Protons with Fluorine Page.

- ResearchGate. (n.d.). 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... [Table].

- Cohen, L. A., & Daly, J. W. (n.d.). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE.

- Scientist Channel. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube.

- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

- Williamson, K. L., & Fenstermaker, J. (1965). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobicyclo[2.2.1]heptenes. Journal of the American Chemical Society, 87(2), 343-348.

- SpectraBase. (n.d.). 5-Fluoro-1H-indole.

- Gerig, J. T. (n.d.). Fluorine NMR.

- ResearchGate. (n.d.). 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl)... [Image].

- ResearchGate. (n.d.). The ¹H NMR signals for the methylene proton signals of the benzyl group... [Image].

- ResearchGate. (n.d.). Structures and numbering system for 5-fluoroindole (5FI),... [Image].

- Lu, G. J., et al. (2019). 19F NMR relaxation studies of fluorosubstituted tryptophans. Journal of Biomolecular NMR, 73(8-9), 455-465.

- ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... [Image].

- Al-Hamdani, A. A. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)

- SpectraBase. (n.d.). p-bis(Benzyloxy)benzene.

- SpectraBase. (n.d.). 4-Fluoroindole.

- ACG Publications. (2025). Supporting Information Investigation of Anti-oxidative Stress and Anti-inflammatory Constituents from Sphaerocoryne affinis Leav.

- Wikipedia. (n.d.). J-coupling.

- University of Wisconsin-Madison. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.

- Dar'in, D., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3536.

- Krishnarjuna, B., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Molecules, 25(16), 3632.

- MySkinRecipes. (n.d.). This compound.

- Muñoz-Torres, M. A., et al. (2024). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). The 1 H NMR spectrum of 4-fluoromethylbenzylamine using the present... [Image].

- ResearchGate. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.

- Heaney, H., & Ley, S. V. (n.d.). 1-benzylindole. Organic Syntheses Procedure.

- MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. J-coupling - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-BENZYLOXYBENZYL ALCOHOL(836-43-1) 1H NMR [m.chemicalbook.com]

- 13. 2-Benzyloxyethanol(622-08-2) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(Benzyloxy)-6-fluoro-1H-indole

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(Benzyloxy)-6-fluoro-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the theoretical underpinnings, practical experimental protocols, and in-depth spectral interpretation. By elucidating the influence of the benzyloxy and fluoro substituents on the indole scaffold, this guide serves as a practical resource for the structural characterization of this and related molecules. We will delve into the prediction of the ¹³C NMR spectrum, the rationale behind chemical shift assignments, the interpretation of ¹³C-¹⁹F coupling patterns, and the application of advanced NMR techniques for unambiguous structure verification.

Introduction: The Structural Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological properties. The subject of this guide, this compound, incorporates two key substituents: a benzyloxy group at the 4-position and a fluorine atom at the 6-position. The benzyloxy group can influence solubility and receptor binding, while the introduction of fluorine is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.

Given the critical role of these substituents in determining the molecule's function, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy is an indispensable tool in this regard, providing a detailed fingerprint of the carbon skeleton. This guide will walk through the complete process of ¹³C NMR analysis for this compound, from sample preparation to the final structural assignment, empowering researchers to confidently characterize their synthesized molecules.

Theoretical Principles: Understanding Substituent Effects in ¹³C NMR

The chemical shift of a given carbon atom in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. The introduction of substituents to the indole ring system causes predictable shifts in the resonance of the ring carbons. This is primarily due to a combination of inductive and resonance (mesomeric) effects.

2.1. The Indole Scaffold

The basic indole ring system has characteristic ¹³C NMR chemical shifts. The carbons of the pyrrole ring (C2 and C3) are generally more shielded (appear at a lower ppm) than those of the benzene portion. The bridgehead carbons, C3a and C7a, have distinct chemical shifts reflecting their unique electronic environment.

2.2. The Influence of the Benzyloxy Group at C-4

The benzyloxy group (-OCH₂Ph) at the C-4 position is an electron-donating group due to the resonance effect of the oxygen atom's lone pairs, which donate electron density into the aromatic ring. This increased electron density leads to greater shielding of the ortho and para positions relative to the point of attachment. However, the electronegativity of the oxygen also exerts an inductive electron-withdrawing effect, which primarily deshields the directly attached carbon (C-4, the ipso-carbon).

2.3. The Impact of the Fluoro Substituent at C-6

Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect. This effect deshields nearby carbons. Conversely, fluorine also possesses lone pairs that can participate in resonance, acting as an electron-donating group. In aromatic systems, the inductive effect of fluorine is generally dominant. A key feature of fluorine in ¹³C NMR is the presence of spin-spin coupling between the ¹⁹F nucleus (spin I = 1/2, 100% natural abundance) and the ¹³C nuclei. This coupling is observed over one or more bonds and results in the splitting of carbon signals into doublets or more complex multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), typically decreases as the number of bonds between the coupled nuclei increases.

Below is the structure and numbering scheme for this compound.

Caption: Molecular structure and numbering of this compound.

Experimental Protocol for ¹³C NMR Data Acquisition

Adherence to a standardized and rigorous experimental protocol is essential for obtaining high-quality, reproducible ¹³C NMR data.

3.1. Sample Preparation

-

Sample Purity : Ensure the sample of this compound is of high purity, as impurities will complicate the spectrum.

-

Solvent Selection : Choose a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for indole derivatives. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing the N-H proton.

-

Concentration : For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically required.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration : To ensure magnetic field homogeneity, filter the sample solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

Caption: Experimental workflow for ¹³C NMR analysis.

3.2. Instrument Parameters for Data Acquisition

The following are typical parameters for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 | A standard 30° pulse experiment with proton decoupling. |

| Spectral Width (SW) | ~240 ppm | To encompass the full range of expected carbon chemical shifts. |

| Acquisition Time (AQ) | 1-2 seconds | A sufficient duration to resolve sharp signals. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for adequate relaxation of carbon nuclei, especially quaternary carbons. |

| Number of Scans (NS) | 128-1024+ | Dependent on sample concentration; more scans are needed for dilute samples to achieve a good signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Spectral Analysis and Interpretation

As no experimental spectrum for this compound is readily available, we will provide a detailed prediction based on established substituent effects and ¹³C-¹⁹F coupling constants from related structures.

4.1. Predicted ¹³C NMR Chemical Shifts and ¹³C-¹⁹F Couplings

The predicted chemical shifts (δ) in ppm and coupling constants (JCF) in Hz are summarized in the table below. The predictions are based on the known chemical shifts of indole and the substituent chemical shifts (SCS) of benzyloxy and fluoro groups on aromatic systems.

| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted JCF (Hz) | Rationale for Assignment |

| C2 | 123-126 | d | ~3-5 | Slightly deshielded by the C-4 substituent. Shows ⁴JCF. |

| C3 | 101-104 | d | ~1-3 | Shielded pyrrole carbon. Shows ⁵JCF. |

| C3a | 127-130 | d | ~9-12 | Bridgehead carbon, deshielded. Shows ²JCF. |

| C4 | 150-153 | d | ~3-5 | Ipso-carbon to the benzyloxy group, strongly deshielded. Shows ³JCF. |

| C5 | 95-98 | d | ~25-28 | Ortho to the electron-donating benzyloxy group and ortho to the fluorine, resulting in significant shielding and a large ²JCF. |

| C6 | 157-160 | d | ~235-245 | Ipso-carbon to fluorine, strongly deshielded and exhibits a very large ¹JCF. |

| C7 | 98-101 | d | ~9-12 | Ortho to the electron-donating NH group and ortho to the fluorine, leading to shielding and a significant ²JCF. |

| C7a | 135-138 | d | ~3-5 | Bridgehead carbon, deshielded. Shows ⁴JCF. |

| -CH₂- | 69-72 | s | - | Typical chemical shift for a benzylic ether methylene carbon. |

| C1' (ipso) | 136-139 | s | - | Quaternary carbon of the phenyl ring. |

| C2'/C6' (ortho) | 127-129 | s | - | Ortho carbons of the phenyl ring. |

| C3'/C5' (meta) | 128-130 | s | - | Meta carbons of the phenyl ring. |

| C4' (para) | 128-130 | s | - | Para carbon of the phenyl ring. |

4.2. Logic of Spectral Assignment